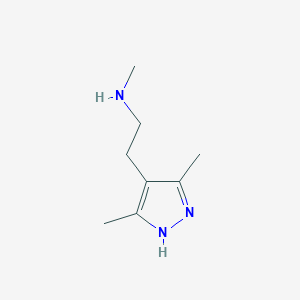

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

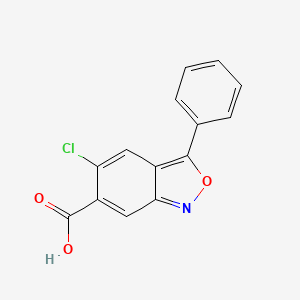

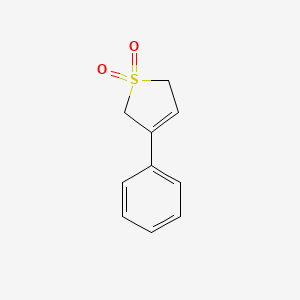

The compound “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to have various biological activities and are used in the development of pharmaceuticals .

Molecular Structure Analysis

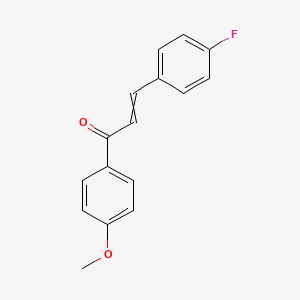

The molecular structure of “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” would consist of a pyrazole ring attached to an ethanamine group at the 2-position of the ring. The pyrazole ring would have methyl groups at the 3 and 5 positions .Chemical Reactions Analysis

The chemical reactions of “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” would likely be similar to those of other pyrazole derivatives. Pyrazoles can undergo a variety of reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine” would depend on its specific structure. For example, the presence of the ethanamine group could make the compound more polar and increase its solubility in water .Scientific Research Applications

Synthesis and Chemical Properties

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine is a compound that belongs to the pyrazole class. Pyrazoles are known for their significant role in medicinal chemistry due to their presence in many biologically active compounds. These heterocycles are extensively used as synthons in organic synthesis and possess a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions, including microwave irradiation. These methodologies allow the annelation of different heterocyclic nuclei with pyrazoles, thereby extending the categories of heterocyclic systems and providing valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biological and Therapeutic Applications

The pyrazole moiety, as part of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, is instrumental in developing new therapeutic agents. Pyrazolines, a closely related class, have been synthesized and explored for their anticancer potential among other biological effects. The research into pyrazoline derivatives has uncovered their significance in pharmaceutical chemistry, with multifunctional applications, particularly in anticancer activity. The diverse methods employed in synthesizing these derivatives showcase their potential as dynamic compounds in medicinal chemistry. This has led to a surge in interest among researchers to explore more about the pyrazoline moiety for its application against cancer (Ray et al., 2022).

Synthetic and Medicinal Perspectives

Methyl-substituted pyrazoles, similar to the structural framework of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine, have been identified as potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, underscoring their importance in medicinal chemistry. The synthesis of methyl-substituted pyrazoles and their medical significance have been extensively reviewed, highlighting their utility in generating new leads with high efficacy and reduced microbial resistance. This emphasizes the potential of such compounds in the development of novel therapeutic agents (Sharma et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYGUQISYVTMGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349408 |

Source

|

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

CAS RN |

401632-42-6 |

Source

|

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)